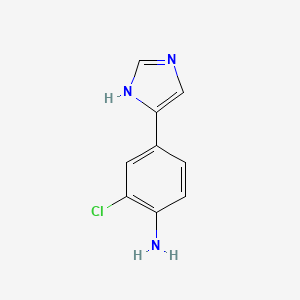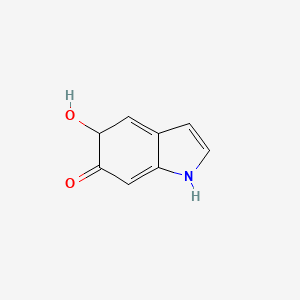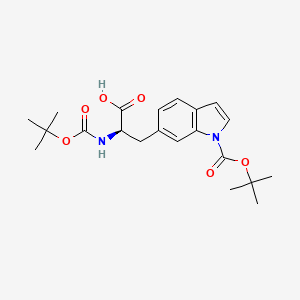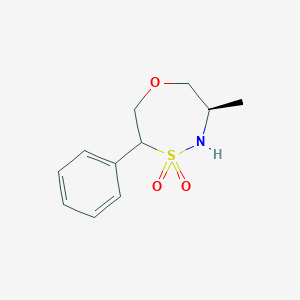
2-chloro-4-(1H-imidazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(1H-imidazol-4-yl)aniline is a chemical compound that features a chloro-substituted aniline group attached to an imidazole ring. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both the chloro and imidazole groups imparts unique chemical properties to the molecule, making it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile and subsequent cyclization to form the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of 2-Chloro-4-(1H-imidazol-4-yl)aniline may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of high-yielding catalysts and efficient purification techniques to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(1H-imidazol-4-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its electronic properties.
Condensation Reactions: The aniline group can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nickel Catalysts: Used in the cyclization of amido-nitriles to form the imidazole ring.
Aryl Halides: Can be used in substitution reactions to introduce various functional groups.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Imidazoles: Resulting from substitution reactions.
Oxidized or Reduced Imidazoles: Depending on the specific redox conditions applied.
Imines or Schiff Bases: Formed through condensation reactions with aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(1H-imidazol-4-yl)aniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(1H-imidazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-(1H-imidazol-4-yl)aniline can be compared with other similar compounds, such as:
2-Chloro-4-(1H-imidazol-2-yl)aniline: Differing in the position of the imidazole substitution, which can affect its chemical and biological properties.
4-(1H-imidazol-2-yl)aniline: Lacking the chloro group, which may result in different reactivity and applications.
2-Chloro-4-(1H-benzo[d]imidazol-2-yl)aniline: Featuring a benzo-fused imidazole ring, which can enhance its stability and biological activity.
Eigenschaften
CAS-Nummer |
89250-38-4 |
|---|---|
Molekularformel |
C9H8ClN3 |
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
2-chloro-4-(1H-imidazol-5-yl)aniline |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H,11H2,(H,12,13) |
InChI-Schlüssel |
FTCYWUBNMJRLNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CN=CN2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]-](/img/structure/B12940012.png)

![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)


![2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12940044.png)


![Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12940056.png)
![5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione](/img/structure/B12940058.png)

